molecular formula C10H8ClNO3 B3223791 1H-Indole-2-carboxylic acid, 3-chloro-7-methoxy- CAS No. 1225058-93-4

1H-Indole-2-carboxylic acid, 3-chloro-7-methoxy-

Cat. No.: B3223791
CAS No.: 1225058-93-4
M. Wt: 225.63 g/mol
InChI Key: STPYJNSOUOLGBN-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxylic acid, 3-chloro-7-methoxy- is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 1H-Indole-2-carboxylic acid, 3-chloro-7-methoxy- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the acid-catalyzed cyclization of phenylhydrazines with ketones or aldehydes . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

1H-Indole-2-carboxylic acid, 3-chloro-7-methoxy- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylic acid, 3-chloro-7-methoxy- involves its interaction with various molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving cell signaling, apoptosis, and inhibition of specific enzymes .

Comparison with Similar Compounds

Properties

IUPAC Name

3-chloro-7-methoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c1-15-6-4-2-3-5-7(11)9(10(13)14)12-8(5)6/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPYJNSOUOLGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246805
Record name 3-Chloro-7-methoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225058-93-4
Record name 3-Chloro-7-methoxy-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1225058-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-7-methoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Indole-2-carboxylic acid, 3-chloro-7-methoxy-
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1H-Indole-2-carboxylic acid, 3-chloro-7-methoxy-
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Reactant of Route 6
1H-Indole-2-carboxylic acid, 3-chloro-7-methoxy-

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